Bienvenue dans la boutique en ligne BenchChem!

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Medicinal Chemistry Physicochemical Properties Drug Design

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 670269-95-1) is a polysubstituted thieno[2,3-d]pyrimidine, a class recognized as a bioisostere of the quinazoline kinase inhibitor scaffold. This compound features a unique combination of a 3-(trifluoromethyl)phenoxy group at the 4-position and a 4-chlorophenyl group at the 5-position of the fused heterocyclic core.

Molecular Formula C19H10ClF3N2OS
Molecular Weight 406.81
CAS No. 670269-95-1
Cat. No. B2945110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
CAS670269-95-1
Molecular FormulaC19H10ClF3N2OS
Molecular Weight406.81
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(F)(F)F
InChIInChI=1S/C19H10ClF3N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H
InChIKeyVHXTYKPXBBEVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 670269-95-1): A Specialized Thienopyrimidine with a Key Trifluoromethylphenoxy Motif


5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 670269-95-1) is a polysubstituted thieno[2,3-d]pyrimidine, a class recognized as a bioisostere of the quinazoline kinase inhibitor scaffold [1]. This compound features a unique combination of a 3-(trifluoromethyl)phenoxy group at the 4-position and a 4-chlorophenyl group at the 5-position of the fused heterocyclic core. The trifluoromethyl group is a privileged motif in medicinal chemistry, often incorporated to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated or methyl analogs [1]. This positions the compound as a distinct member of a family of related 4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidines, where varying the 5-aryl substituent (e.g., 4-chlorophenyl vs. 4-fluorophenyl or 4-methylphenyl) creates a series of tools for probing structure-activity relationships (SAR) in kinase-centric research programs .

Why a Generic Thienopyrimidine Cannot Substitute for 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine


Generic substitution within the thieno[2,3-d]pyrimidine class is highly inadvisable due to the profound impact of specific substitution patterns on biological target engagement, potency, and physicochemical properties. The introduction of a trifluoromethyl group on the phenoxy ring, as seen in this compound, is not a mere incremental change; literature demonstrates that fluorination at critical positions on the thienopyrimidine core can dramatically shift antitumor activity profiles compared to non-fluorinated analogs [1]. Crucially, the electronics and lipophilicity imparted by a 4-chlorophenyl group at the 5-position are distinct from those of a 4-fluorophenyl (CAS 670269-81-5), 4-methylphenyl, or 4-methoxyphenyl (CAS 315683-75-1) analog . These differences alter the molecule's binding affinity, selectivity, and pharmacokinetic behavior in ways that cannot be predicted without empirical data, making this specific compound an essential, non-interchangeable entity for precise chemical biology or medicinal chemistry investigations.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine


Enhanced Computed Lipophilicity (XLogP3) Versus 4-Fluorophenyl Analog

The target compound's lipophilicity, a critical determinant of membrane permeability and non-specific binding, is differentiated from its closest halogenated analog. PubChem's computed XLogP3 value for 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is 6.6 [1]. This is 0.6 log units higher than the XLogP3 of the corresponding 5-(4-fluorophenyl) analog (CAS 670269-81-5), which is 6.0, establishing a quantifiable difference in a key drug-likeness parameter [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Unique Positional Reactivity: Aryl Chloride as a Synthetic Handle for Late-Stage Diversification

The 4-chlorophenyl group at the 5-position acts as a non-labile, yet chemically addressable, synthetic handle. This differentiates it from the 4-methylphenyl analog, which lacks a reactive heteroatom. The C-Cl bond enables specific transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling) that are not feasible on the deactivated aryl fluoride or inert methyl analog, offering a validated pathway for late-stage diversification [1]. This synthetic utility is a documented advantage of the chloro-substituted series over other members [1].

Synthetic Chemistry Late-Stage Functionalization Cross-Coupling

Distinct Topological Polar Surface Area Compared to 4-Methoxy Analog

The topological polar surface area (TPSA) is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound's TPSA is computed to be 63.3 Ų [1], primarily due to the unsubstituted thienopyrimidine core. This is 12.6 Ų lower than the TPSA of the 5-(4-methoxyphenyl) derivative (CAS 315683-75-1), which is 75.9 Ų due to its additional methoxy oxygen [2]. This quantitative difference categorizes the target compound as having moderately higher potential for passive membrane permeation.

Drug Design Bioavailability ADME Prediction

Differentiated Lead-Likeness Profile: No Hydrogen Bond Donors

The compound has a Hydrogen Bond Donor (HBD) count of 0 [1], which is characteristic of its fully substituted thieno[2,3-d]pyrimidine scaffold. This differentiates it from many leading thieno[2,3-d]pyrimidine-derived EGFR inhibitors, such as those in the 2-aminothieno[2,3-d]pyrimidine class, which typically possess 1-2 HBDs. The absence of HBDs is a quantifiable molecular property that reduces aqueous solubility but can significantly improve passive membrane permeability and metabolic stability by shielding the core from phase II metabolism.

Medicinal Chemistry Chemical Probe Physicochemical Property

Optimal Application Scenarios for 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine


Kinase Inhibitor Chemical Probe Genesis

The thieno[2,3-d]pyrimidine core is a validated bioisostere of the quinazoline scaffold found in approved EGFR inhibitors like gefitinib and erlotinib [1]. Researchers embarking on a kinase inhibitor program can deploy this specific compound as a novel, pre-functionalized core with a hydrophobic, permeability-enhancing 3-(trifluoromethyl)phenoxy group already installed. Its zero-HBD count and high computed XLogP3 of 6.6 [2] make it an ideal starting point for building a focused library aimed at targets with hydrophobic ATP-binding pockets, such as EGFR or VEGFR-2, before introducing solubilizing groups.

Structure-Activity Relationship (SAR) Halogen Scanning

This compound is a critical member of a 5-aryl halogen-scanning series. It can be directly compared with its 4-fluorophenyl analog (XLogP3 6.0) and the non-halogenated 4-methylphenyl analog to empirically measure the effect of a chloro substituent on biological potency, selectivity, and microsomal stability. Procurement of all three analogs allows a research team to generate quantitative SAR that maps exactly how halogen electronics and size influence the interaction with a target protein, providing high-confidence data for lead optimization [2].

Late-Stage Diversification via the Aryl Chloride Handle

In a medicinal chemistry setting where the goal is to rapidly generate diversity from a single intermediate, this compound's 4-chlorophenyl group offers a strategic advantage. Unlike the inert methyl or the poorly reactive fluoro analogs, the C-Cl bond can be used in palladium-catalyzed cross-coupling reactions to introduce amines, aryl groups, or other functionalities without disturbing the complex trifluoromethylphenoxy thienopyrimidine core. This allows a single batch of the compound to spawn a focused library of new derivatives, maximizing the value of the initial procurement .

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.